(2E,4E)-2,4-Decadien-1-ol
Overview
Description
Conversion of Phenylalanine into Styrene
The study presented in the first paper investigates the interaction between 2,4-decadienal and phenylalanine under various conditions. It was found that 2,4-decadienal can convert phenylalanine into styrene, particularly in dry systems with a pH around 6 and in the absence of oxygen. The presence of oxygen, however, leads to the oxidation of 2,4-decadienal and the Strecker degradation of the amino acid. The proposed mechanisms for this transformation include an electronic rearrangement of the imine formed between the aldehyde and the amino acid or a Michael addition followed by beta-elimination. The study also explored the degradation of phenylethylamine and phenylalanine methyl ester by 2,4-decadienal, as well as the formation of ethylbenzene in the presence of platinum oxide, supporting the proposed reaction schemes .
Metabolism of trans,trans-2,4-Decadienal
The second paper delves into the metabolic fate of trans,trans-2,4-decadienal (tt-DDE) in both mouse and human cells. Using liquid chromatography-mass spectrometry, researchers identified two metabolites of tt-DDE: 2,4-decadienoic acid and cysteine-conjugated 2,4-decadien-1-ol. The structure of 2,4-decadienoic acid was confirmed by comparing its mass spectrometry profile with synthetic standards. The cysteine-conjugated metabolite was validated using stable-isotope-labeled cysteine and an alcohol dehydrogenase inhibitor. The study proposes two metabolic pathways: oxidation to 2,4-decadienoic acid in liver cells and a pathway involving glutathione conjugation, breakdown, and aldehyde reduction to form cysteine-conjugated 2,4-decadien-1-ol in liver and lung cells. The identification of these metabolites is significant for understanding the biotransformation of tt-DDE and suggests that cysteine-conjugated 2,4-decadien-1-ol could be a biomarker for tt-DDE exposure .
Synthesis of Oligo(2,5-dialkoxy-1,4-phenylene vinylene)s
The third paper reports on the synthesis of oligo(2,5-dialkoxy-1,4-phenylene vinylene)s (OPVs) with controlled repeat units and well-defined end groups. The synthesis was accomplished through a combined olefin metathesis reaction and Wittig-type coupling. The study highlights the influence of repeat units and end functional groups on the UV-vis and fluorescence spectra of the synthesized OPVs. This precise synthesis method allows for the creation of chemically pure OPVs with up to 15 repeat units, which could be relevant for the development of materials with specific optical properties .
Scientific Research Applications
Synthesis and Chemical Properties
- Stereospecific Metalation and Synthesis of Flavors : Stereospecific metalation of (Z)- and (E)-1,4-decadiene with various reagents followed by dimethoxyborylation and oxidation leads to different isomers of 2,4-decadien-1-ol. One of these isomers, (E,Z)-2,4-decadien-1-ol, is a natural flavor component. This synthesis technique highlights the compound's application in flavor chemistry (Bosshardt & Schlosser, 1980).
Biological Effects and Metabolism
- Metabolism in Human and Mouse Cells : (2E,4E)-2,4-Decadien-1-ol, as a metabolite of trans,trans-2,4-Decadienal (a lipid peroxidation product), has been identified in the urine of mice and human cell cultures. This indicates its role in metabolic pathways related to lipid peroxidation (Pan et al., 2014).
Ecological and Environmental Applications
- Cytotoxicity in Various Organisms : Studies on the cytotoxic effects of marine diatom-derived aldehydes, including 2E,4E-decadienal, reveal a broad spectrum of physiological pathologies across multiple phyla, from bacteria to crustaceans. This suggests the potential ecological and environmental implications of such compounds (Adolph et al., 2004).
Applications in Material Science and Polymer Chemistry
- Acyclic Diene Metathesis Polymerization : The compound's use in polymer chemistry is demonstrated in the conversion of 1,9-decadiene to poly(octenylene), where this compound may serve as a starting or intermediate compound. This process is important for the production of polymers with specific stereochemistry (Wagener et al., 1991).
Role in Food Chemistry and Toxicology
- Interaction with Amino Acids in Food Chemistry : In food chemistry, 2,4-decadienal reacts with amino acids like phenylalanine, leading to the formation of compounds like styrene. This reaction is significant in understanding the interactions between lipid oxidation products and amino acids in food processing (Hidalgo & Zamora, 2007).
Potential Applications in Pharmacology and Medicine
- Cytotoxicity and Glutathione Level Effects in Cells : The compound exhibits cytotoxic effects on human erythroleukemia cell line, influencing cell growth and viability. It also affects the cellular glutathione level, which is crucial in understanding its pharmacological properties (Nappez et al., 1996).
properties
IUPAC Name |
(2E,4E)-deca-2,4-dien-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h6-9,11H,2-5,10H2,1H3/b7-6+,9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBWFSDCZULDCI-BLHCBFLLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C=C/CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20885038 | |
Record name | 2,4-Decadien-1-ol, (2E,4E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20885038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; oily, fatty aroma | |
Record name | (E,E)-2,4-Decadien-1-ol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1180/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
112.00 °C. @ 10.00 mm Hg | |
Record name | (2E,4E)-2,4-Decadien-1-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036196 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; Soluble in fat, soluble (in ethanol) | |
Record name | (E,E)-2,4-Decadien-1-ol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1180/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.861-0.871 | |
Record name | (E,E)-2,4-Decadien-1-ol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1180/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
18409-21-7 | |
Record name | (2E,4E)-2,4-Decadien-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18409-21-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Decadien-1-ol, (2E,4E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018409217 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Decadien-1-ol, (2E,4E)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4-Decadien-1-ol, (2E,4E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20885038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2E,4E)-2,4-decadien-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.432 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-DECADIEN-1-OL, (2E,4E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21KKW523R4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (2E,4E)-2,4-Decadien-1-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036196 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.